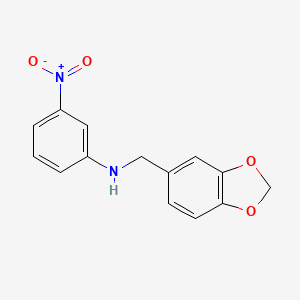
3,5-二氯-2-(三氟甲基)吡啶
描述
3,5-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its applications in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .
科学研究应用
3,5-Dichloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
3,5-Dichloro-2-(trifluoromethyl)pyridine (2,3,5-DCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is primarily used in the synthesis of several crop-protection products . The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests .
Mode of Action
The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The compound is known for its stability and reactivity, which makes it suitable for use in various chemical reactions .
Result of Action
The presence of a fluorine atom and a pyridine structure in 2,3,5-DCTF result in superior pest control properties when compared to traditional phenyl-containing insecticides . It is used in the synthesis of several crop-protection products, indicating its effectiveness in controlling pests .
Action Environment
The action, efficacy, and stability of 2,3,5-DCTF can be influenced by various environmental factors. It is known that the compound should be stored in a well-ventilated place and kept cool .
生化分析
Biochemical Properties
It is known that the compound is used in the synthesis of several crop-protection products . The biological activities of 3,5-Dichloro-2-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may have some effect on cellular processes in pests.
Molecular Mechanism
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may interact with certain biomolecules in pests.
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may have some long-term effects on cellular function in pests.
Dosage Effects in Animal Models
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may have some dosage-dependent effects in pests.
Metabolic Pathways
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may interact with certain enzymes or cofactors in pests.
Transport and Distribution
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may have some effects on its localization or accumulation in pests.
Subcellular Localization
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that 3,5-Dichloro-2-(trifluoromethyl)pyridine may be directed to specific compartments or organelles in pests.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(trifluoromethyl)pyridine typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper chloride to yield 2,3-dichloro-5-(trifluoromethyl)pyridine . Another method involves the chlorination of 2-chloro-5-methylpyridine, followed by fluorination with hydrogen fluoride .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 3,5-Dichloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives .
相似化合物的比较
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Comparison: 3,5-Dichloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and specific biological activities, making it valuable in various applications .
属性
IUPAC Name |
3,5-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALYASKYGIWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290383 | |
| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7655-72-3 | |
| Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68375 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7655-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


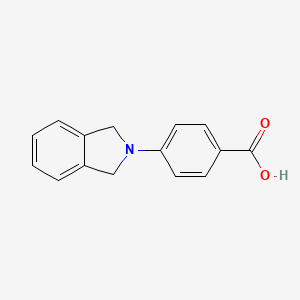
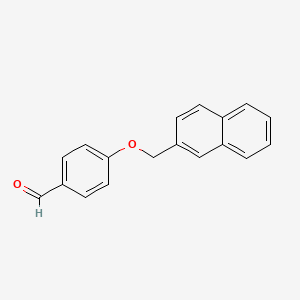
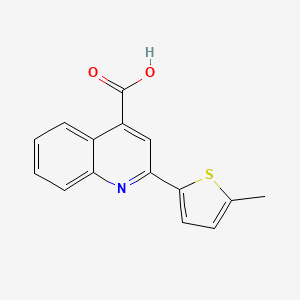

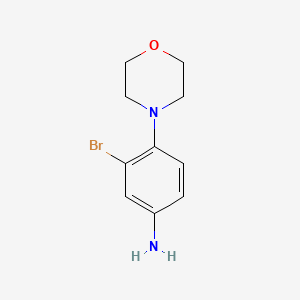

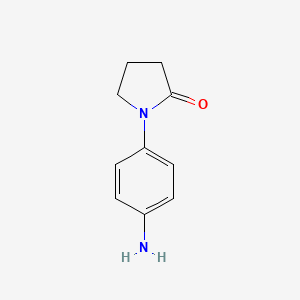
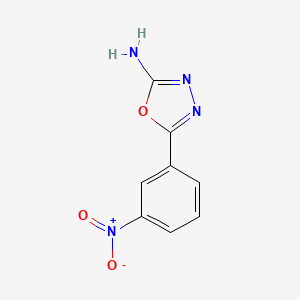
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)


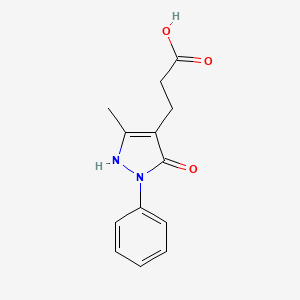
![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)
